4-Benzenesulfonyl-butyric acid
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Overview
Description
4-Benzenesulfonyl-butyric acid, also known as 4-(phenylsulfonyl)butanoic acid, is an organic compound with the molecular formula C10H12O4S. It is characterized by a butyric acid backbone with a benzenesulfonyl group attached to the fourth carbon. This compound is a solid at room temperature and has a melting point of 90-93°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzenesulfonyl-butyric acid can be synthesized through various organic reactions. One common method involves the sulfonation of butyric acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzenesulfonyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted benzenesulfonyl derivatives
Scientific Research Applications
4-Benzenesulfonyl-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzenesulfonyl-butyric acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the butyric acid backbone.
4-Butyric acid derivatives: Compounds with similar butyric acid structure but different functional groups attached to the fourth carbon.
Uniqueness: 4-Benzenesulfonyl-butyric acid is unique due to the presence of both a benzenesulfonyl group and a butyric acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(benzenesulfonyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMOMYHWIMTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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